Thiocyanic acid, 3-chloroallyl ester
Description
Properties
CAS No. |
76855-01-1 |
|---|---|
Molecular Formula |
C4H4ClNS |
Molecular Weight |
133.60 g/mol |
IUPAC Name |
[(E)-3-chloroprop-2-enyl] thiocyanate |
InChI |
InChI=1S/C4H4ClNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+ |
InChI Key |
KLFSZAVVJVHPTD-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/Cl)SC#N |
Canonical SMILES |
C(C=CCl)SC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Chloroallyl vs. Bromoallyl Esters
The substitution of halogens on the allyl group significantly influences physicochemical properties. For example:
- Thiocyanic acid, 3-bromoallyl ester (CAS CID 6366641) has the formula C₄H₄BrNS (MW: 178.01 g/mol) and a distinct SMILES structure:
C(/C=C/Br)SC#N.
Aromatic vs. Aliphatic Thiocyanate Esters
Aromatic thiocyanates, such as 4-chlorophenyl thiocyanate (CAS 3226-37-7), exhibit greater stability due to resonance effects in the aryl group, whereas aliphatic esters like the 3-chloroallyl derivative are more reactive.
Q & A
Q. What are the established synthetic routes for thiocyanic acid, 3-chloroallyl ester, and what methodological optimizations improve yield?
Thiocyanic acid esters are typically synthesized via nucleophilic substitution between a thiocyanate salt (e.g., KSCN) and an alkyl/allyl halide. For 3-chloroallyl ester, a reaction between 3-chloroallyl chloride and potassium thiocyanate in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) is recommended. Optimizations include using anhydrous conditions to prevent hydrolysis and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity . Purification via vacuum distillation or column chromatography is critical to isolate the ester from byproducts like disulfides .
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
- NMR Spectroscopy : <sup>1</sup>H NMR should show resonances for the allylic protons (δ 5.5–6.5 ppm) and the thiocyanate group (no direct proton, but adjacent CH2 signals split due to coupling). <sup>13</sup>C NMR confirms the SCN carbon at ~110 ppm .
- IR Spectroscopy : The thiocyanate group exhibits a strong C≡N stretch at ~2100–2150 cm<sup>-1</sup> .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C4H4ClNS (theoretical m/z 148.96) .
Q. What factors influence the stability of this compound during storage and handling?
The ester is sensitive to moisture, light, and heat. Storage under inert gas (N2 or Ar) at –20°C in amber glass vials is advised. Degradation pathways include hydrolysis to thiocyanic acid and 3-chloroallyl alcohol, detectable via TLC or GC-MS. Stabilizers like radical inhibitors (e.g., BHT) may prolong shelf life .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic substitution in thiocyanic acid ester synthesis, and how do steric effects impact reactivity?
The synthesis follows an SN2 mechanism, where the thiocyanate ion attacks the electrophilic carbon of 3-chloroallyl chloride. Steric hindrance from the allyl group may reduce reaction rates compared to linear alkyl halides. Computational studies (DFT) suggest transition-state stabilization via solvent polarity, with DMF providing optimal activation energy . Kinetic studies using <sup>13C isotopic labeling could further elucidate mechanistic details .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- GC-MS : Use a non-polar capillary column (e.g., DB-5) with splitless injection. Calibrate with pure ester standards and monitor for fragmentation ions (e.g., m/z 149 for [M]<sup>+</sup>).
- HPLC-UV : A C18 column with acetonitrile/water mobile phase and detection at 230 nm (λmax for SCN) achieves sensitivity <1 ppm .
- Validation : Perform spike-and-recovery experiments in matrices (e.g., reaction crude) to assess accuracy (95–105%) and precision (RSD <5%) .
Q. How can researchers mitigate toxicity risks associated with this compound in laboratory settings?
The ester is likely a skin irritant and respiratory hazard based on analog data (e.g., methyl thiocyanate, LD50 150 mg/kg in rats ). Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system reactors. Waste must be neutralized with alkaline peroxide before disposal .
Q. How should conflicting data on thiocyanic acid ester reactivity be resolved (e.g., unexpected byproducts in catalysis)?
Contradictions in reactivity (e.g., dimerization vs. hydrolysis) may arise from trace impurities (e.g., residual halides) or solvent effects. Perform control experiments with rigorously purified reagents and monitor reactions in real-time via in-situ IR. Computational modeling (e.g., MD simulations) can predict solvent interactions .
Q. What catalytic applications have been explored for thiocyanic acid esters, and what methodological challenges exist?
Thiocyanates act as thiocyanation agents in C–S bond formation (e.g., synthesizing thioethers). However, the 3-chloroallyl group’s electrophilicity may lead to side reactions (e.g., allylic substitution). Optimize catalytic systems (e.g., Pd/ligand complexes) to suppress undesired pathways .
Q. What degradation products form under accelerated stability testing, and how are they characterized?
Thermal stress testing (70°C for 24 hrs) reveals hydrolysis to HSCN and 3-chloroallyl alcohol. LC-MS/MS identifies degradation products, while quantum mechanical calculations (DFT) predict degradation pathways .
Q. Can computational models predict the solvation dynamics and reactivity of this compound?
Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solvation shells in DMF/water mixtures. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
